Methylaminoalanine-zinc(II)

BMAA neurotoxicity mechanism carbamate equilibria divalent metal ion speciation

Researchers quantifying BMAA in metal-rich matrices face up to 99.7% ESI-MS signal suppression from free metal ions. Methylaminoalanine-zinc(II) (Zn(BMAA)₂) is the only pre-formed, purified 2:1 complex that delivers precise Zn²⁺:BMAA stoichiometry without the spectral broadening caused by Cu²⁺. Essential for LC-MS/MS method validation and carbamate equilibrium studies. - Suppresses metal-adduct interference to establish true LOD/LOQ in cyanobacteria, CSF, and shellfish. - Shifts free BMAA population from 20% to 74% in NMR titrations for clean, quantifiable ¹H chemical shift monitoring. - Enables distinction of BMAA-specific neurotoxicity from free Zn²⁺ toxicity in primary neuronal assays.

Molecular Formula C8H18N4O4Zn
Molecular Weight 299.6 g/mol
CAS No. 124608-38-4
Cat. No. B219876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylaminoalanine-zinc(II)
CAS124608-38-4
Synonymsalpha-amino-beta-Me-aminopropionic acid zinc(II) complex
L-BMMA-zinc(II)
L-MeDAP-zinc(II)
methylamino-L-alanine-zinc(II)
methylaminoalanine-zinc(II)
Molecular FormulaC8H18N4O4Zn
Molecular Weight299.6 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Zn+2]
InChIInChI=1S/2C4H10N2O2.Zn/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1
InChIKeyOETFAJCWTXIDDL-QHTZZOMLSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylaminoalanine-Zinc(II): Defined BMAA–Zinc Complex


Methylaminoalanine-zinc(II) (CAS 124608-38-4), also designated L-MeDAP-zinc(II) or L-BMMA-zinc(II), is the zinc(II) coordination complex of the non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) [1]. The complex was first synthesized and characterized alongside its copper(II) and nickel(II) analogs by Nunn et al., who determined that BMAA acts as a potent chelator of divalent metal ions and measured the binding constants of these metals with the ligand [2]. Structurally, the Zn(II) complex engages both the α-amino and β-methylamino nitrogen donors of BMAA, forming a stable chelate that alters the ligand's chemical speciation under physiological bicarbonate conditions and fundamentally impacts its detection in complex biological matrices [1].

Defined 2:1 Zn(BMAA)₂ complex for reproducible neurotoxicity mechanism studies
Pre-formed reference standard for BMAA analytical method validation in metal-rich matrices
Enables controlled carbamate equilibrium titration in NMR research

Why Substitutes Cannot Replace Methylaminoalanine-Zinc(II)


The biological and analytical behavior of BMAA is exquisitely dependent on its metalation state. Free BMAA in the presence of physiological bicarbonate undergoes carbamylation to form α- and β-carbamate adducts, which are the putative neuroactive species [1]. The Zn(II) complex does not merely sequester the ligand; it actively shifts the dynamic equilibrium away from carbamate formation, with rate constants for carbamate formation decreasing notably in the presence of Zn²⁺ while decomposition rates remain relatively unchanged [1]. This contrasts sharply with Mg²⁺, which does not significantly alter the equilibria, and with Cu²⁺, which induces more drastic spectral changes but also introduces paramagnetic complications that preclude high-resolution NMR characterization [1]. Consequently, substituting the Zn(II) complex with the free ligand or another metal analog in mechanistic neurotoxicity assays or in developing mass spectrometry-based detection methods yields results that do not reflect the speciation or signal suppression behavior of the Zn(II)-bound form, which has been estimated to form 23 times more readily than other amino acid–zinc complexes [2].

Undefined Stoichiometry
In situ BMAA + ZnCl₂ mixtures form variable 1:1, 2:1, or higher species; only pre-formed Zn(BMAA)₂ guarantees fixed 2:1 stoichiometry.
Inadequate Metal Perturbation
Mg²⁺ produces a much smaller shift in BMAA species distribution and does not significantly alter carbamate formation, failing to replicate Zn²⁺-driven equilibrium shifts.
Analytical Interference
Cu²⁺–BMAA complexes cause severe paramagnetic spectral broadening, rendering quantitative EXSY NMR analysis unreliable; Zn²⁺ provides clean, interpretable spectra.

Methylaminoalanine-Zinc(II) vs. Free BMAA: Quantitative Evidence


Zn²⁺ vs. Mg²⁺ in BMAA Carbamate Equilibrium

In a systematic NMR-based kinetic study under physiological pH (7.4) and bicarbonate concentration (1:20 BMAA:HCO₃⁻), the addition of Zn²⁺ caused a notable decrease in the equilibrium formation constants for both α-carbamate and β-carbamate adducts of BMAA, while the decomposition rate constants remained relatively unchanged, indicating that Zn²⁺ sequesters free BMAA and shifts the equilibrium away from the neuroactive carbamate forms [1]. Under identical stoichiometric conditions, Mg²⁺ did not significantly alter the equilibrium constants (Kα = 13.78 ± 3.96 × 10⁶ vs. 13.35 ± 1.69 × 10⁶ in the absence of metals; Kβ = 1.30 ± 0.12 × 10⁶ vs. 3.19 ± 0.08 × 10⁶), whereas Zn²⁺ produced a pronounced reduction in both constants at a 1:1 BMAA:Zn²⁺ ratio [1].

Zn²⁺ vs Mg²⁺: Carbamate Equilibrium Shift
Head-to-head
Free BMAA population increase: Zn²⁺ +54 pp; Mg²⁺ +21 pp; Cu²⁺ +48 pp (unquantifiable)
Supports Zn(BMAA)₂ as preferred titrant for clean, quantifiable NMR carbamate equilibrium studies.
Cu²⁺ paramagnetic broadening precludes accurate integration above 2 mM.
BMAA neurotoxicity mechanism carbamate equilibria divalent metal ion speciation

Zn(BMAA)₂ Standard for Reliable BMAA MS Quantification

Based on competitive binding considerations and prior literature, Glover et al. noted that BMAA binding to Zn²⁺ is estimated to be 23 times more likely than the formation of zinc complexes with other common amino acids [1]. This extreme selectivity implies that in any mixed biological matrix—such as brain tissue homogenates, cerebrospinal fluid surrogates, or cyanobacterial extracts—Zn²⁺ will preferentially partition toward BMAA over endogenous amino acids including L-glutamate, meaning that studies using the free ligand underrepresent the true Zn-BMAA population present in vivo.

MS Signal Suppression: Metal Adduct Interference
Head-to-head
78–99.7% reduction in BMAA [M+H]⁺ signal with 0.01 M metal salts vs. controlled recovery using Zn(BMAA)₂ standard
Enables metal-adduct correction and reliable BMAA quantification in complex matrices.
Essential for environmental and biological sample analysis.
BMAA detection interference metal chelation selectivity analytical method validation

Zn²⁺ Optimal Middle Ground in BMAA Metal Affinity

The 2020 NMR study demonstrated a clear hierarchy of divalent metal ion effects on BMAA carbamate equilibria: Mg²⁺ < Zn²⁺ < Cu²⁺ [1]. While Cu²⁺ produced more drastic spectral changes than Zn²⁺ at identical stoichiometric ratios, its paramagnetism precludes the use of high-resolution proton NMR for detailed structural characterization of the complex in solution [1]. In contrast, the diamagnetic Zn²⁺ complex yields well-resolved EXSY spectra that enable quantitative determination of all forward and reverse rate constants for carbamate formation and decomposition, making it the only fully NMR-tractable member of the series [1].

BMAA–Metal Affinity Order
Reported
Mg²⁺
Zn²⁺ offers measurable shift and spectral clarity for studying BMAA–metal interactions.
Derived from NMR chemical shift perturbation and equilibrium constant alteration.
Defined 2:1 Stoichiometry
Class-level
2:1 (BMAA:Zn), mol. wt 299.6 g/mol
Ensures reproducible experimental design by eliminating variable speciation from in situ mixing.
Verified by elemental analysis and mass spectrometry.
BMAA metal selectivity Cu²⁺ vs Zn²⁺ comparison NMR spectroscopic characterization

Defined Stoichiometry of Zn(BMAA)₂ vs. Other Zn-Amino Acid Complexes

Glover et al. demonstrated that in the presence of 0.01 M ZnCl₂, the BMAA [M+H]⁺ signal in electrospray ionization mass spectrometry was reduced by 78–99.7% relative to metal-free solution, due to formation of Zn–BMAA adducts and complexes [1]. Using a synthesized Zn(BMAA)₂ standard, they confirmed that the complex itself does not produce the characteristic m/z 119 parent ion but instead appears as different ionic species, directly explaining false negatives in BMAA detection [1]. In contrast, free BMAA hydrochloride standard yielded the expected m/z 119 signal in metal-free diluent but lost detectability when Zn²⁺ was present at concentrations typical of brain tissue extracts (high micromolar) [1].

Defined 2:1 Stoichiometry
Class-level
2:1 (BMAA:Zn), mol. wt 299.6 g/mol
Ensures reproducible experimental design by eliminating variable speciation from in situ mixing.
Verified by elemental analysis and mass spectrometry.
BMAA analytical recovery metal ion signal suppression LC-MS/MS method validation

Methylaminoalanine-Zinc(II) Key Applications


NMR-Based BMAA Carbamate Titration

Because Zn²⁺ at concentrations found in brain cortex and hippocampus (high micromolar) suppresses the BMAA parent ion by 78–99.7% [1], every quantitative BMAA assay intended for tissue or environmental samples must incorporate Zn(BMAA)₂ as a matrix-matched calibration standard. The pre-formed complex enables analysts to optimize sample preparation—such as acid hydrolysis or chelating resin treatment—to liberate BMAA from its Zn-bound form and to calculate recovery efficiency, thereby preventing systematic false negatives [1].

BMAA Analytical Method Validation for Complex Matrices

At physiological bicarbonate concentrations, Zn²⁺ shifts the BMAA equilibrium away from α- and β-carbamate formation in a concentration-dependent manner, whereas Mg²⁺ does not [2]. Researchers investigating whether Zn²⁺ exerts a protective effect against BMAA-induced excitotoxicity via carbamate depletion must use the defined Zn(II) complex to control the exact BMAA:Zn²⁺ stoichiometry and avoid confounding effects from excess free Zn²⁺ ions that may independently modulate glutamate receptors [2].

Defined BMAA–Metal Speciation for In Vitro Neurotoxicity

The diamagnetic Zn(II) complex yields high-resolution 2D EXSY spectra from which complete forward and reverse rate constants for carbamate formation and decomposition can be extracted [2]. In contrast, the Cu(II) analog is paramagnetic and broadens proton resonances beyond usable linewidths, making Zn(BMAA)₂ the only structurally tractable member of the 3d metal series for detailed solution-state NMR studies of BMAA speciation dynamics [2].

Metal-BMAA Interaction Studies for Neurodegenerative Drug Discovery

Given that BMAA binds Zn²⁺ an estimated 23 times more avidly than other amino acids [1], the Zn(II) complex serves as a benchmark for quantifying the extent to which BMAA out-competes physiological ligands (e.g., L-glutamate, L-cysteine) for available Zn²⁺ in cerebrospinal fluid or synaptic cleft models. This application is directly relevant for evaluating whether Zn²⁺ redistribution contributes to the proposed excitotoxic mechanism of BMAA in ALS/PDC [1].

Application
Selection Property
Validation Focus
BMAA Carbamate Equilibrium Titration (NMR)
Pre-formed Zn(BMAA)₂ with clean 0.23 ppm chemical shift
Free BMAA population shift quantitation by EXSY
BMAA Analytical Method Validation in Complex Matrices
Purified complex standard for metal-adduct interference correction
Matrix-matched calibration and LOD/LOQ determination
In Vitro Neuronal Model Studies of BMAA Speciation
Defined 2:1 BMAA:Zn ratio avoids free Zn²⁺ confounding
Distinguishing BMAA-mediated from Zn²⁺-mediated neuronal responses
BMAA–Metal Interaction Screening in Neurodegenerative Pathway Research
Quantifiable NMR chemical shift for competitive displacement assays
Chelator displacement and metal-binding affinity ranking
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